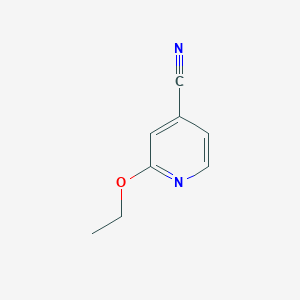
2-氟-4-甲氧基苯乙酸
描述
2-Fluoro-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9FO3. It is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .
科学研究应用
2-Fluoro-4-methoxyphenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用机制
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules, including gsk-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes, including metabolism, cell division, and apoptosis.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds - a key process in organic synthesis.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of molecules that inhibit gsk-3β . The inhibition of GSK-3β can affect several biochemical pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Pharmacokinetics
The compound’s molecular weight (18416 g/mol) and its physical form (solid powder) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been used in the synthesis of molecules that inhibit gsk-3β . Inhibition of GSK-3β can lead to increased cell proliferation and decreased apoptosis, which could have significant implications in various
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-methoxyphenylacetic acid change over time, influenced by factors such as stability and degradation. The compound’s stability is maintained under sealed, dry conditions at room temperature . Long-term studies have shown that its effects on cellular function can vary, with potential degradation impacting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-methoxyphenylacetic acid vary with different dosages in animal models. Studies have indicated that higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated . Threshold effects have been observed, highlighting the importance of dosage optimization for achieving desired biochemical outcomes without causing harm .
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-methoxyphenylacetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy in biochemical reactions . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.
Subcellular Localization
The subcellular localization of 2-Fluoro-4-methoxyphenylacetic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the compound’s accessibility to target enzymes and proteins
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-4-methoxyphenylacetic acid typically involves the substitution reaction of phenylacetic acid. One common method is to react 3-fluoro-4-methoxybenzoic acid with bromoacetic acid or bromoacetic anhydride . Another method involves adding dichloroethane and m-fluoroanisole into a flask, stirring, cooling, adding aluminum trichloride and acetyl chloride, and then keeping the temperature controlled .
Industrial Production Methods
Industrial production methods for 2-Fluoro-4-methoxyphenylacetic acid are not widely documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
2-Fluoro-4-methoxyphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite (NaOCl) and sodium chlorite (NaClO2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-methoxyphenylacetic acid
- 4-Methoxyphenylacetic acid
- 2-Fluoro-4-methoxyacetophenone
Uniqueness
属性
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODSCYEKWDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598372 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-28-0 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluoro-4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)




![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)



![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)


